molecular formula C26H25NO4 B8178113 Fmoc-D-Hph(2-Me)-OH

Fmoc-D-Hph(2-Me)-OH

Cat. No.: B8178113
M. Wt: 415.5 g/mol
InChI Key: JDBBDZBLYYOZAW-XMMPIXPASA-N
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Description

Fmoc-D-Hph(2-Me)-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process. This compound is particularly useful in the field of solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Hph(2-Me)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-D-Hph(2-Me)-OH involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

  • Fmoc-L-homophenylalanine
  • Fmoc-2-methyl-L-phenylalanine
  • Fmoc-2-Nal-OH

Comparison: Fmoc-D-Hph(2-Me)-OH is unique due to the presence of a methyl group on the phenylalanine side chain, which can influence the compound’s reactivity and interactions. Compared to Fmoc-L-homophenylalanine, the methyl group provides additional steric hindrance, potentially affecting the compound’s binding affinity and selectivity in biological systems .

Biological Activity

Fmoc-D-Hph(2-Me)-OH, or 9-fluorenylmethoxycarbonyl-D-2-methyl-4-phenylalanine, is an amino acid derivative widely used in peptide synthesis. Its unique structure, featuring a 2-methyl substitution on the phenyl ring, may influence its biological activity, particularly in the context of drug development and biochemical research. This article explores the biological activity of this compound, including its applications in peptide synthesis, potential biological effects, and comparative analysis with related compounds.

This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates its use in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild basic conditions, allowing for the formation of free amines that can couple with activated carboxylic acids to form peptide bonds. The methyl substitution at the 2-position enhances lipophilicity and may alter the compound's interaction profiles compared to its non-methylated counterparts.

Synthesis Process

The synthesis of this compound typically involves:

  • Protection : The amino group is protected by the Fmoc group.
  • Coupling : The protected amino acid is coupled to a resin during SPPS.
  • Deprotection : The Fmoc group is removed using bases like piperidine or pyrrolidine.
  • Purification : The resulting peptides are purified using techniques such as HPLC.

Interaction Studies

Research indicates that modifications in the side chain of amino acids can significantly affect binding interactions and biological efficacy. For instance, studies have shown that structural variations in peptide sequences can lead to diverse biological outcomes, which is critical for drug design.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure SimilarityUnique Features
Fmoc-D-phenylalanineSimilar backboneStandard building block in peptide synthesis
Fmoc-L-tyrosineAromatic side chainKnown for its role in protein phosphorylation
Fmoc-L-leucineAliphatic side chainImportant for hydrophobic interactions
Fmoc-L-serineHydroxyl groupPlays a role in enzyme catalysis
Fmoc-D-histidineImidazole side chainInvolved in metal ion coordination

The unique methyl substitution at the 2-position may enhance lipophilicity and alter interaction profiles compared to these counterparts.

Antibacterial Activity

In studies focusing on similar compounds, it has been observed that derivatives containing phenylalanine exhibit antibacterial properties. For instance, fluorinated analogs of related amino acids have shown enhanced activity against various bacterial strains due to improved membrane permeability and interaction with bacterial proteins .

Applications in Drug Design

This compound has potential applications in drug design due to its ability to form stable peptides that can interact with specific biological targets. Research indicates that peptides synthesized from this compound can be utilized as probes or inhibitors to study various biological pathways.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBBDZBLYYOZAW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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